Bicyclo[2.2.2]oct-2-ene, 2-bromo-
Description
Unique Structural Features and Intrinsic Strain Effects in Bicyclo[2.2.2]octene Frameworks
The bicyclo[2.2.2]octene skeleton is a classic example of a bridged bicyclic system. masterorganicchemistry.com Its structure is composed of three fused six-membered rings in a boat-like conformation, resulting in significant torsional and angle strain. This strain influences the molecule's reactivity and stability. For instance, the bicyclo[2.2.2]octene framework provides a rigid and chemically robust scaffold that is suitable for further chemical modifications. nih.gov The strain within the bicyclo[2.2.2]octenone skeleton has been shown to affect the outcome of radical reactions, leading to either cyclized or rearranged products. acs.org The relatively strain-free nature of the bicyclo[2.2.2]octene system, compared to more strained bicyclic systems, makes it a useful building block for creating more complex molecular architectures. thieme-connect.com
Relevance as a Mechanistic Probe in Complex Organic Reaction Studies
Bicyclo[2.2.2]oct-2-ene, 2-bromo-, with its defined stereochemistry and reactive functional group, serves as an excellent tool for probing the mechanisms of various organic reactions. The rigid framework prevents conformational changes that could complicate the interpretation of reaction outcomes. For example, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide has been studied to understand the intricacies of allylic bromination and the potential for skeletal rearrangements. acs.org The formation of rearranged products, such as those with a bicyclo[3.2.1]octane skeleton, provides insight into the involvement of non-classical carbocation intermediates. acs.org Furthermore, the solvolysis of related bicyclo[2.2.2]octyl systems helps to elucidate the interplay between ring strain and the stability of reactive intermediates. escholarship.org
Interactive Data Table: Properties of Bicyclo[2.2.2]oct-2-ene, 2-bromo-
| Property | Value |
| Molecular Formula | C8H11Br |
| IUPAC Name | 2-bromobicyclo[2.2.2]oct-2-ene |
| CAS Number | 90002-31-0 |
| Molecular Weight | 203.08 g/mol |
| Appearance | Not specified |
Research Findings
Recent research has continued to explore the utility of the bicyclo[2.2.2]octene framework in various applications. Studies have demonstrated its use as a core scaffold for the design of non-covalent inhibitors for enzymes like the SARS-CoV-2 3CLpro main protease. nih.gov The synthesis of various substituted bicyclo[2.2.2]octenones via intramolecular Diels-Alder reactions has also been a subject of investigation, highlighting the versatility of this structural motif. cdnsciencepub.comresearchgate.net The reaction of 2,3-dibromobicyclo[2.2.2]oct-2-ene is believed to proceed through a highly strained bicyclo[2.2.2]oct-2-yne intermediate. molaid.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
90002-37-2 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
2-bromobicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2 |
InChI Key |
XBDJDMNKFWMRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C=C2Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Bicyclo 2.2.2 Oct 2 Ene, 2 Bromo and Its Functionalized Congeners
Direct Halogenation Strategies for Bridged Bicyclic Alkenes
Direct bromination of the parent bicyclo[2.2.2]octene is a primary method for the synthesis of the title compound. The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) in carbon tetrachloride, often initiated with a radical initiator like benzoyl peroxide, yields a mixture of products. sci-hub.se This reaction produces a combination of unsaturated monobromides and saturated dibromides. sci-hub.se
The monobromide fraction contains the desired exo- and endo-5-bromobicyclo[2.2.2]oct-2-ene, alongside a rearranged product, endo-8-bromobicyclo[3.2.1]oct-2-ene. sci-hub.se The formation of the rearranged product highlights the potential for Wagner-Meerwein type rearrangements of the bicyclo[2.2.2]octyl carbocation intermediate. sci-hub.se The predominant dibromide product is identified as trans-2,3-dibromobicyclo[2.2.2]octane. sci-hub.se
Alternative brominating agents have also been employed. For instance, 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide has been utilized for the bromination of various aromatic compounds and could potentially be adapted for the bromination of bicyclic alkenes. scispace.com
Diels-Alder Cycloaddition Reactions in Bicyclo[2.2.2]oct-2-ene Framework Construction
The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.2]octene skeleton, offering high levels of regio- and stereocontrol. arkat-usa.orgescholarship.org
Intermolecular [4+2] Cycloadditions Utilizing Brominated Dienophiles
The intermolecular [4+2] cycloaddition of a 1,3-cyclohexadiene (B119728) with a brominated dienophile represents a direct approach to brominated bicyclo[2.2.2]octene systems. While specific examples directly yielding 2-bromo-bicyclo[2.2.2]oct-2-ene are not prevalent in the reviewed literature, the general principle is well-established. For instance, the reaction of masked o-benzoquinones with various dienophiles leads to highly functionalized bicyclo[2.2.2]octenones. researchgate.net The use of a brominated dienophile, such as a bromo-substituted acrylate (B77674) or vinyl bromide, in such a reaction would theoretically lead to the desired brominated bicyclo[2.2.2]octene core.
Intramolecular Diels-Alder Processes for Fused Bicyclo[2.2.2]octenones
Intramolecular Diels-Alder (IMDA) reactions provide an elegant route to complex, fused bicyclo[2.2.2]octenone systems. A notable example involves the "modified" Wessely oxidation of phenols like 2,6-dimethylphenol (B121312) with lead tetraacetate in the presence of dienophiles such as cis-β-bromoacrylic acid and trans-β-bromoacrylic acid. cdnsciencepub.comresearchgate.netcdnsciencepub.com This process generates an intermediate that undergoes an intramolecular cycloaddition to form bromo-substituted exo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactones. cdnsciencepub.comresearchgate.netcdnsciencepub.com These functionalized congeners contain the core brominated bicyclo[2.2.2]octene framework.
| Phenolic Substrate | Dienophile | Product |
| 2,6-Dimethylphenol | cis-β-bromoacrylic acid | Bromo-substituted bicyclo[2.2.2]octenone lactone |
| 2,6-Dimethylphenol | trans-β-bromoacrylic acid | Bromo-substituted bicyclo[2.2.2]octenone lactone |
| o-Cresol | Various acrylic acids | Analogous bicyclo[2.2.2]octenone lactones |
Cascade Reactions Incorporating Diels-Alder Cycloadditions
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient pathway to complex molecules. A double Diels-Alder reaction of (E)-2-bromo-4-aryl-1,3-pentadiene has been reported to produce bicyclo[2.2.2]octene derivatives. nih.gov This sequence involves an initial cycloaddition followed by a researchgate.netcdnsciencepub.com-hydrogen migration and HBr elimination, leading to a diene that undergoes a second Diels-Alder reaction. nih.gov
Another strategy involves a retro-[4+2]/intramolecular Diels-Alder cascade. This approach has been applied to the synthesis of lucidumone, which features a bicyclo[2.2.2]octane core. thieme-connect.com Such a strategy could be envisioned for the synthesis of brominated analogs.
Precursor Functionalization and Subsequent Cyclization Strategies
An alternative to direct construction of the brominated bicyclo[2.2.2]octene is the functionalization of a suitable precursor followed by a cyclization reaction to form the bicyclic system. One such method involves the intramolecular alkylation of 9-bromocarvone derivatives. rsc.org Generation of the thermodynamic dienolate from these precursors leads to the formation of chiral bicyclo[2.2.2]octenones containing a bridgehead methyl group. rsc.org This strategy highlights how a bromine atom on an acyclic or monocyclic precursor can facilitate the formation of the bicyclo[2.2.2]octene skeleton.
Organometallic Catalysis in the Elaboration of Brominated Bicyclo[2.2.2]octene Systems
While the direct synthesis of 2-bromo-bicyclo[2.2.2]oct-2-ene using organometallic catalysis is not extensively documented, organometallic reagents and catalysts play a crucial role in the synthesis and functionalization of related systems. Chiral dienes, including bicyclo[2.2.2]octadiene derivatives, have been used as ligands in rhodium-catalyzed conjugate addition reactions. bohrium.com
Furthermore, the bromine atom in 2-bromo-bicyclo[2.2.2]oct-2-ene serves as a handle for various organometallic cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position of the bicyclo[2.2.2]octene framework, demonstrating the synthetic utility of the title compound as an intermediate. For example, a Suzuki cross-coupling has been used on a sensitive 2-oxa-bicyclo[2.2.2]octene system. researchgate.net
Palladium-Mediated Transformations and Cross-Coupling Methodologies
Palladium catalysis offers a versatile platform for the functionalization of 2-bromo-bicyclo[2.2.2]oct-2-ene. Cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are particularly effective for forming new carbon-carbon bonds at the site of the bromine atom.
The Suzuki-Miyaura coupling reaction is a powerful method for creating C(sp²)–C(sp²) bonds. In the context of brominated bicyclo[2.2.2]octenes, this reaction facilitates the introduction of aryl or vinyl substituents. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. acs.orgresearchgate.net The choice of ligand can be crucial for the reaction's efficiency and selectivity. For instance, bulky and electron-rich phosphine ligands can enhance the catalytic activity. libretexts.org The reaction conditions are generally mild, making it suitable for complex substrate synthesis. researchgate.net
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a vinyl halide, like 2-bromo-bicyclo[2.2.2]oct-2-ene, and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and proceeds under mild conditions, often at room temperature. wikipedia.orgmdpi.com The versatility of the Sonogashira coupling has led to its application in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org The mechanism involves two independent catalytic cycles for palladium and copper. libretexts.org Copper-free variants of the Sonogashira reaction have also been developed. wikipedia.org
The Heck coupling reaction involves the palladium-catalyzed reaction of a vinyl halide with an alkene. nih.govvu.nl This method can be applied to 2-bromo-bicyclo[2.2.2]oct-2-ene to introduce a variety of substituents. Reductive Heck couplings, which incorporate a hydride source, have also been developed to expand the scope of this transformation. nih.gov
Palladium-catalyzed cascade reactions starting from 2-bromo-1,6-enynes provide a route to complex polycyclic systems. nih.gov These reactions can involve a sequence of intramolecular and intermolecular cross-coupling and cyclization steps, leading to a significant increase in molecular complexity in a single operation. nih.govvu.nl
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids/Esters | Pd(OAc)₂, Phosphine Ligand, Base | Forms C(sp²)–C(sp²) bonds, mild conditions. acs.orgresearchgate.net |
| Sonogashira | Terminal Alkynes | Pd Complex, Cu Co-catalyst, Base | Forms C(sp²)–C(sp) bonds, mild conditions. wikipedia.orgmdpi.com |
| Heck | Alkenes | Pd Catalyst, Base | Forms new C-C bonds with alkenes. nih.govvu.nl |
Nickel-Catalyzed Reactions for Skeletal Modification
Nickel catalysis has emerged as a powerful tool for the functionalization of C-H bonds and for orchestrating cycloaddition and coupling reactions, offering alternative reactivity to palladium. mdpi.com Nickel catalysts are particularly effective in reactions involving strained ring systems and can be used for skeletal modifications of bicyclo[2.2.2]octene derivatives. snnu.edu.cn
Nickel-catalyzed intramolecular C(sp²)-H alkylation reactions have been developed for the synthesis of fused-ring systems. mdpi.com These reactions often utilize Ni(cod)₂ as the catalyst in conjunction with N-heterocyclic carbene (NHC) ligands. mdpi.com The unique redox properties of nickel allow it to participate in various catalytic cycles, including cross-coupling, insertion, and cyclization reactions. mdpi.com
For instance, nickel-catalyzed reductive ring-opening of oxabicyclic alkenes provides access to functionalized cyclohexenols and cycloheptenols. scholaris.ca This methodology has been extended to the enantioselective ring-opening of oxabenzonorbornadienes. scholaris.ca Additionally, nickel-catalyzed cycloadditions of alkynes have been reported for the synthesis of cyclobutene (B1205218) products. acs.org
In the context of bicyclo[2.2.2]octenones, treatment with bis(triphenylphosphino)nickel dicarbonyl can lead to specific skeletal rearrangements. researchgate.net
Table 2: Nickel-Catalyzed Reactions for Bicyclic Systems
| Reaction Type | Substrate Type | Catalyst System | Product Type |
| Intramolecular C-H Alkylation | Alkenyl-substituted heterocycles | Ni(cod)₂, NHC ligand | Fused-ring heterocycles. mdpi.com |
| Reductive Ring Opening | Oxabicyclic alkenes | Ni(COD)₂, Chiral ligand | Enantioenriched cyclohexenols. scholaris.ca |
| Cycloaddition | Alkynes | Ni catalyst, Aminophosphine ligand | Cyclobutenes. acs.org |
Rhodium-Catalyzed Functionalizations of Bridged Bicyclic Alkenes
Rhodium catalysts are highly effective for a variety of transformations involving bicyclic alkenes, including C-H activation and cycloaddition reactions. snnu.edu.cnnih.gov Chiral rhodium complexes have been successfully applied in asymmetric catalysis to generate enantiomerically enriched products.
Rhodium-catalyzed asymmetric C-H activation of N-methoxybenzamides with quinones, using chiral cyclopentadienyl (B1206354) rhodium(I) complexes, affords chiral hydrophenanthridinones with high enantioselectivity. nih.gov The unique structure of the chiral CpRh(I) catalyst contributes to its superior performance. nih.gov
Furthermore, C2-symmetric bicyclo[2.2.2]octadienes have been developed as chiral ligands for rhodium-catalyzed asymmetric arylation of N-tosylarylimines, yielding diarylmethylamines with high enantioselectivity. organic-chemistry.org These diene ligands have shown superior performance compared to traditional chiral phosphine ligands. organic-chemistry.org
Rhodium catalysts are also employed in the hydrogenation of bicyclo[2.2.2]octenes. researchgate.net Heterogenized Rh-ligand complexes on layered double hydroxides (LDH) have demonstrated high activity and selectivity in these hydrogenations, with the added benefit of easy catalyst recycling. researchgate.net
Table 3: Rhodium-Catalyzed Functionalizations
| Reaction Type | Substrate/Reagent | Catalyst/Ligand | Product | Enantioselectivity |
| Asymmetric C-H Activation | N-methoxybenzamides, Quinones | Chiral CpRh(I) complex | Chiral hydrophenanthridinones | Up to 99% ee. nih.gov |
| Asymmetric Arylation | N-tosylarylimines, Arylboroxines | Rhodium, Chiral bicyclo[2.2.2]octadiene ligand | Diarylmethylamines | Up to 99% ee. organic-chemistry.org |
| Hydrogenation | Bicyclo[2.2.2]octenes | Rh-TPPTS/LDH | Saturated bicyclo[2.2.2]octanes | Not applicable. researchgate.net |
Stereoselective Synthetic Pathways to Brominated Bicyclo[2.2.2]octene Derivatives
The stereoselective synthesis of brominated bicyclo[2.2.2]octene derivatives is crucial for controlling the three-dimensional structure of the final products. Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of these compounds.
One common approach involves the Diels-Alder reaction between a diene and a dienophile to construct the bicyclo[2.2.2]octene core. nih.govarkat-usa.org The stereoselectivity of this cycloaddition can often be controlled by the choice of substrates and reaction conditions. For instance, the reaction of 2H-pyran-2-ones with maleic anhydride (B1165640) can yield bicyclo[2.2.2]octenes with fused succinic anhydride rings with complete stereoselectivity. nih.gov The resulting cycloadducts can then be further functionalized.
The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) can lead to a mixture of brominated products, including both unsaturated monobromides and saturated dibromides. sci-hub.se The product distribution can be influenced by the reaction conditions. For example, the major monobromide product is often a rearranged bicyclo[3.2.1]octene derivative. sci-hub.se
Enantioselective methods have also been developed. For example, copper-mediated oxidative dearomatization of phenols followed by a [4+2] homodimerization cascade can produce homodimeric bicyclo[2.2.2]octenones with high enantioselectivity. nih.gov Intramolecular alkylation of chiral bromo enones derived from carvone (B1668592) provides another route to chiral bicyclo[2.2.2]octenones. rsc.org
Mechanistic Elucidation and Reactivity Pathways of Bicyclo 2.2.2 Oct 2 Ene, 2 Bromo
Electrophilic Transformations of the Endocyclic Alkene Moiety
The double bond within the bicyclo[2.2.2]octene system is a key site for electrophilic attack. The subsequent reactions are heavily influenced by the rigid structure and the presence of the bromine atom.
Formation and Reactivity of Cyclic Halonium Ion Intermediates
Electrophilic addition to alkenes, such as the bromination of bicyclo[2.2.2]octene, typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of Bicyclo[2.2.2]oct-2-ene, 2-bromo-, the electrophile (e.g., Br+) approaches the π-system of the double bond, leading to the formation of a bridged bromonium ion. libretexts.orglibretexts.org This three-membered ring intermediate is characterized by the positive charge being distributed between the two carbon atoms of the original double bond and the bromine atom. libretexts.orglibretexts.org The formation of this cyclic intermediate is a critical step that dictates the stereochemical outcome of the reaction. masterorganicchemistry.com
The reactivity of this intermediate is then governed by nucleophilic attack. The nucleophile, which can be the counter-ion of the electrophile (e.g., Br-) or a solvent molecule, attacks one of the carbon atoms of the bromonium ion. masterorganicchemistry.comlibretexts.org This attack occurs from the side opposite to the bridging bromine atom, following an SN2-like pathway. libretexts.org The rigidity of the bicyclo[2.2.2]octane framework influences the accessibility of the carbons in the halonium ion to the incoming nucleophile.
Stereochemical Outcomes and Regioselectivity in Electrophilic Additions
The formation of the cyclic bromonium ion intermediate directly leads to anti-addition of the electrophile and nucleophile across the double bond. masterorganicchemistry.comlibretexts.org This means that the two new substituents will be on opposite faces of the bicyclic ring system. For instance, the reaction of bicyclo[2.2.2]octene with bromine yields trans-2,3-dibromobicyclo[2.2.2]octane as the predominant dibromide product. sci-hub.se
In cases where the bicyclic system is unsymmetrical, the regioselectivity of the nucleophilic attack on the halonium ion becomes a factor. While not directly pertaining to 2-bromo-bicyclo[2.2.2]oct-2-ene, studies on related systems show that nucleophilic attack generally occurs at the more substituted carbon, following Markovnikov's rule, if the electronic effects are significant. masterorganicchemistry.com However, in the rigid bicyclo[2.2.2]octane system, steric hindrance can play a more dominant role in directing the nucleophile.
The stereochemistry of electrophilic additions can also be influenced by neighboring group participation. For example, in related azabicyclo[2.2.2]octene systems, the nitrogen atom can participate in the reaction, leading to rearranged products. researchgate.net
Electronic Effects of Bromine Substitution on Alkene Reactivity
The bromine atom at the 2-position of the bicyclo[2.2.2]oct-2-ene ring system exerts a significant electronic influence on the reactivity of the double bond. The inductive effect of the electronegative bromine atom deactivates the double bond towards electrophilic attack by withdrawing electron density. This makes the alkene less nucleophilic and therefore less reactive towards electrophiles compared to the unsubstituted bicyclo[2.2.2]octene.
Furthermore, the presence of the bromine atom can influence the stability of the intermediate carbocation or halonium ion. Theoretical studies on related pyramidalized alkenes, which share some structural similarities with the strained bicyclic system, highlight the complex interplay of electronic and steric factors in determining reactivity. acs.org The strain within the bicyclic system itself can also affect the reactivity of the double bond. researchgate.net
Nucleophilic Reactivity at the Brominated Center
The carbon atom bearing the bromine atom is an electrophilic center and can undergo nucleophilic substitution reactions. However, the rigid bicyclic structure imposes significant constraints on these reactions.
Investigation of Bromine Displacement Mechanisms
Displacement of the bromine atom in 2-bromo-bicyclo[2.2.2]oct-2-ene is challenging. The rigid framework of the bicyclo[2.2.2]octane system makes backside attack, as required for a typical SN2 reaction, highly unfavorable at the bridgehead and non-bridgehead positions. cdnsciencepub.com This steric hindrance effectively prevents direct displacement of the bromide ion.
Solvolysis reactions, which proceed through carbocationic intermediates (SN1 mechanism), are possible. However, the stability of the resulting vinyl cation at a non-bridgehead position is a critical factor. The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide can lead to a mixture of products, including rearranged monobromides, suggesting the involvement of carbocationic intermediates that can undergo skeletal rearrangements. sci-hub.se
Ring-Opening and Ring-Enlargement Processes from Halogenated Bicyclic Systems
Under certain conditions, halogenated bicyclic systems can undergo ring-opening or ring-enlargement reactions. These transformations are often driven by the relief of ring strain and can be initiated by the departure of the halide leaving group, leading to a carbocation that can rearrange.
For example, the solvolysis of bicyclo[2.2.2]octyl derivatives can lead to the formation of rearranged bicyclo[3.2.1]octyl products. gla.ac.uk This occurs through a Wagner-Meerwein rearrangement, where a carbon-carbon bond migrates to the carbocationic center, resulting in an expansion of one of the rings. The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide has been shown to produce endo-8-bromobicyclo[3.2.1]oct-2-ene, indicating that such rearrangements are facile in this system. sci-hub.se The propensity for these rearrangements highlights the thermodynamic drive to alleviate the strain inherent in the bicyclo[2.2.2]octane skeleton.
Unimolecular Rearrangement Processes
The rigid, bridged structure of the bicyclo[2.2.2]octene framework gives rise to unique and often complex rearrangement pathways under various reaction conditions. These processes are driven by the formation of reactive intermediates such as carbocations, carbenes, and radicals, leading to skeletal transformations.
Oxidative Decarboxylation-Induced Rearrangements
Oxidative decarboxylation reactions, such as the Hunsdiecker reaction and related processes using reagents like lead tetraacetate, are potent methods for generating radical and carbocationic intermediates from carboxylic acids. wikipedia.orgbyjus.comalfa-chemistry.com In the bicyclo[2.2.2]octene system, these intermediates are prone to skeletal rearrangements, often leading to the thermodynamically more stable bicyclo[3.2.1]octane framework.
One illustrative example involves the treatment of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid with lead tetraacetate. This reaction induces the oxidative decarboxylation of one of the carboxylic acid groups, generating a carbonium ion. Instead of simple substitution, this intermediate undergoes a rearrangement via a 1,2-acyl migration to yield a product with a bicyclo[3.2.1]octane skeleton as the major outcome. researchgate.net The formation of 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one occurs only as a minor product. researchgate.net
This type of rearrangement is a common motif in bicyclic chemistry, where the release of ring strain or the migration to a more stable carbocationic center drives the transformation. Similarly, radical-induced rearrangements have been observed. For instance, a bicyclo[2.2.2]oct-5-en-2-yl radical, generated under radical conditions, can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical through a cyclopropylcarbinyl radical intermediate. escholarship.org The balance between the ring strain of the respective bicyclic systems and the stability of the radical intermediate dictates the product distribution. escholarship.org
Table 1: Examples of Rearrangements in Bicyclo[2.2.2]octane Systems
| Starting Material/Intermediate | Conditions | Intermediate Type | Rearranged Product Skeleton | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.2]octane dicarboxylic acid derivative | Lead tetraacetate | Carbocation | Bicyclo[3.2.1]octane | researchgate.net |
| Bicyclo[2.2.2]oct-5-en-2-yl derivative | Radical generation | Radical | Bicyclo[3.2.1]octene | escholarship.org |
Carbene-Mediated Rearrangements to Strained Bridged Alkynes, e.g., Bicyclo[2.2.2]oct-2-yne
The generation of highly strained bridged alkynes, such as bicyclo[2.2.2]oct-2-yne, represents a significant challenge in synthetic chemistry due to the severe deviation from the ideal linear geometry of an alkyne. One effective pathway to such species is through the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of a vinyl carbene. While direct generation from 2-bromo-bicyclo[2.2.2]oct-2-ene is not explicitly detailed, the rearrangement of a closely related carbene, 7-norbornylidene, provides a clear precedent.
The FBW rearrangement involves the 1,2-migration of a carbon atom in an alkylidene carbene to form an alkyne. Computational studies predicted that bicyclo[2.2.2]oct-2-yne is thermodynamically more stable than its precursor carbene, 7-norbornylidene, by approximately 1.0-1.6 kcal/mol. researchgate.netnih.gov The activation barrier for this rearrangement is calculated to be a modest 8.4 kcal/mol, suggesting the process is kinetically feasible. nih.gov
Experimentally, the generation of 7-norbornylidene carbene through photolysis of a suitable precursor in the presence of a trapping agent like cyclopentadienone led to the successful formation and interception of bicyclo[2.2.2]oct-2-yne. nih.gov The alkyne was trapped via a Diels-Alder cycloaddition, confirming its transient existence. nih.gov The competition between the carbene trapping and its rearrangement to the alkyne is dependent on the nature of the trapping agent used. researchgate.netnih.gov This work demonstrates that despite its high strain, bicyclo[2.2.2]oct-2-yne is a viable intermediate that can be accessed via carbene-mediated pathways.
Table 2: Computational Data for the 7-Norbornylidene to Bicyclo[2.2.2]oct-2-yne Rearrangement
| Parameter | Value (kcal/mol) | Method | Reference |
|---|---|---|---|
| Relative Energy of Bicyclo[2.2.2]oct-2-yne vs. Carbene | -1.0 | DLPNO-CCSD(T) | nih.gov |
| Activation Energy for Rearrangement | 8.4 | DLPNO-CCSD(T) | nih.gov |
Radical Reaction Pathways
Radical intermediates of bicyclo[2.2.2]oct-2-ene exhibit fascinating structural and electronic properties. Their formation, characterization, and subsequent reactions are central to understanding the broader reactivity of this bicyclic system.
Formation and Characterization of Bicyclo[2.2.2]oct-2-ene Radical Cations
The bicyclo[2.2.2]oct-2-ene radical cation can be generated by one-electron oxidation of the parent molecule, for example, through radiolytic oxidation in a freon matrix at low temperatures. Characterization of this radical cation by electron spin resonance (ESR) spectroscopy reveals a structure that deviates significantly from the C₂ᵥ symmetry of the neutral parent molecule.
Instead of showing four equivalent γ-exo hydrogens, the ESR spectrum displays two distinct sets of γ-exo hydrogens with very different hyperfine coupling constants (a(2H) ≈ 16.9 G and a(2H) ≈ 1.9 G). researchgate.net This observation is a direct consequence of a twisted geometry at the double bond. Furthermore, the vinyl proton splitting is unresolved, which is also consistent with this structural distortion. researchgate.net Dynamic ESR studies show that enantiomerization between the two possible twisted C₂ structures is rapid on the ESR timescale above 110 K, with an estimated energy barrier of about 2.0 kcal/mol. researchgate.net
Table 3: ESR Hyperfine Coupling Constants for the Bicyclo[2.2.2]oct-2-ene Radical Cation
| Hydrogen Position | Hyperfine Coupling Constant (a) in Gauss (G) | Reference |
|---|---|---|
| γ-exo (Set 1) | ~16.9 | researchgate.net |
| γ-exo (Set 2) | ~1.9 | researchgate.net |
| Vinyl | < 3.5 (unresolved) | researchgate.net |
Electron Transfer Processes and Vibronic Coupling Effects in Ionized Bicyclo[2.2.2]oct-2-ene
The structural distortion observed in the bicyclo[2.2.2]oct-2-ene radical cation is a manifestation of vibronic coupling, specifically a pseudo-Jahn-Teller effect. researchgate.netnih.gov This effect occurs when the ground electronic state and a low-lying excited electronic state of the radical cation are close in energy, allowing them to mix through a specific vibrational mode.
For the bicyclo[2.2.2]oct-2-ene radical cation, the π-ionized ground state (²B₁) and a σ-ionized excited state (²B₂) in the C₂ᵥ symmetry are separated by a small energy gap. researchgate.net This allows for vibronic interaction via the a₂ torsional mode, which corresponds to twisting of the double bond. This coupling lowers the force constant for this twisting motion, resulting in a double-minimum potential energy surface where the twisted C₂ symmetry structures are more stable than the planar C₂ᵥ structure. researchgate.net
Density functional theory (DFT) calculations support these experimental findings, estimating a twist angle at the double bond of 11-12 degrees and an enantiomerization barrier of 1.2-2.0 kcal/mol. researchgate.net This phenomenon highlights how electron transfer leading to ionization can induce significant and predictable structural changes through vibronic coupling. nih.gov
Hydrogen Atom Abstraction Mechanisms in Halogenation
The introduction of a bromine atom onto the bicyclo[2.2.2]oct-2-ene skeleton, particularly at the allylic position, typically proceeds via a free-radical chain mechanism. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide. libretexts.orgopenochem.org
The key step in this process is the abstraction of a hydrogen atom from an allylic position by a bromine radical. libretexts.orgyoutube.com The allylic C-H bonds in bicyclo[2.2.2]oct-2-ene are weaker than the vinylic or other saturated C-H bonds because the resulting allylic radical is stabilized by resonance with the adjacent double bond. libretexts.orglibretexts.org
The mechanism proceeds as follows:
Initiation: A small amount of bromine radical (Br•) is generated from NBS or the homolytic cleavage of Br₂. libretexts.orglibretexts.org
Propagation:
The bromine radical abstracts an allylic hydrogen from bicyclo[2.2.2]oct-2-ene, forming HBr and a resonance-stabilized bicyclo[2.2.2]oct-2-enyl radical.
This radical then reacts with a molecule of Br₂ (or NBS) to form the allylic bromide product (e.g., 5-bromobicyclo[2.2.2]oct-2-ene) and regenerate a bromine radical, which continues the chain. libretexts.org
Termination: The reaction is terminated by the combination of any two radical species.
Importantly, the reaction of bicyclo[2.2.2]octene with NBS can be complex. Studies have shown that in addition to the expected allylic substitution products (exo- and endo-5-bromobicyclo[2.2.2]oct-2-ene), significant amounts of rearranged products, such as endo-8-bromobicyclo[3.2.1]oct-2-ene, are also formed. sci-hub.se This indicates that the intermediate radical or a related cationic species can undergo skeletal rearrangement, competing with the hydrogen abstraction pathway. sci-hub.se
Advanced Spectroscopic Characterization and Structural Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of bicyclic compounds. The fixed spatial arrangement of atoms in the bicyclo[2.2.2]octene skeleton results in distinct chemical shifts and coupling constants that are highly dependent on the stereochemical environment of each nucleus.
Analysis of Proton and Carbon Coupling Constants for Conformational Elucidation
The magnitude of proton-proton (¹H-¹H) and carbon-proton (¹³C-¹H) coupling constants is invaluable for confirming the connectivity and stereochemistry of bicyclo[2.2.2]octene systems. The dihedral angle between coupled nuclei, as described by the Karplus relationship, is a key determinant of the vicinal coupling constant (³J). In the rigid bicyclo[2.2.2]octene framework, these angles are constrained, allowing for reliable stereochemical assignments.
Studies on related bicyclo[2.2.2]octenone derivatives demonstrate that vicinal coupling constants between bridgehead protons and adjacent methylene (B1212753) or methine protons are critical for structural confirmation. cdnsciencepub.com For instance, the coupling between a bridgehead proton and an adjacent exo or endo proton will have a characteristic value based on the fixed dihedral angle.
Furthermore, long-range couplings, particularly four-bond couplings (⁴J), are often observed in these rigid systems. A notable example is the "W-coupling" or "zigzag" pathway, which occurs when four bonds connecting two protons form a planar 'W' shape. The observation of a ⁴J coupling of approximately 2 Hz between specific protons can provide definitive evidence for their relative stereochemistry, a feature that has been used to assign the endo stereochemistry in Diels-Alder adducts of this ring system. cdnsciencepub.com While specific coupling constant data for 2-bromo-bicyclo[2.2.2]oct-2-ene is not extensively documented in the reviewed literature, the principles derived from analogous structures are directly applicable.
| Coupling Type | Typical Value (Hz) | Stereochemical Significance | Reference |
|---|---|---|---|
| ³J (Vicinal, H-C-C-H) | 8.0 - 10.0 | Confirms cis-relationship between protons, often used to establish endo-stereochemistry in adducts. | rsc.org |
| ³J (Vicinal, H-C-C-H) | 2.5 - 3.0 | Characteristic for bridgehead proton coupling to adjacent protons, confirming the bicyclic framework. | rsc.org |
| ⁴J (Long-range, "W-coupling") | ~2 | Indicates a planar, W-shaped arrangement of bonds between two protons, confirming specific stereochemical relationships (e.g., exo/endo positions). | cdnsciencepub.com |
Conformational Analysis via Chemical Shift Anisotropy in Bicyclo[2.2.2]octane Derivatives
The chemical shift of a nucleus is sensitive to the local magnetic fields generated by nearby functional groups, a phenomenon known as chemical shift anisotropy. In the bicyclo[2.2.2]octene system, the double bond and the carbon-bromine (C-Br) bond are major sources of magnetic anisotropy. These groups create distinct shielding (upfield shift) and deshielding (downfield shift) cones in their vicinity.
Due to the rigid geometry of Bicyclo[2.2.2]oct-2-ene, 2-bromo-, protons and carbons are held in fixed positions relative to these anisotropic groups. Protons located in a deshielding region, such as those situated over the face of the double bond, will experience a downfield shift in the ¹H NMR spectrum. researchgate.net Conversely, nuclei located in a shielding zone will be shifted upfield. It has been shown that the double bond exerts a paramagnetic (deshielding) effect on exo protons and a diamagnetic (shielding) effect on endo protons in Diels-Alder adducts. researchgate.net
| Stereochemical Effect | Description | Observed ¹³C NMR Shift | Reference |
|---|---|---|---|
| γ-gauche effect | Shielding of a carbon by a non-hydrogen substituent three bonds away in a gauche orientation. | Upfield shift | |
| δ-syn-axial effect | Deshielding of a carbon by a nearby substituent in a 1,4-syn-axial-like arrangement. | Downfield shift (up to 8.6 ppm) |
Mass Spectrometric Approaches for Reaction Intermediate Identification
Mass spectrometry (MS) is a powerful tool for detecting and characterizing transient species, such as reaction intermediates, which are often present in low concentrations and have short lifetimes. nih.gov In reactions involving the bicyclo[2.2.2]octene framework, several types of reactive intermediates can be postulated and potentially identified using MS techniques.
For example, the reaction of the parent bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) is known to produce a mixture of products, including rearranged monobromides. sci-hub.se This outcome suggests the formation of a carbocation intermediate. The initial electrophilic attack on the double bond can lead to a bicyclo[2.2.2]oct-2-en-yl cation, which may exist as a bridged, non-classical carbocation. This intermediate can then undergo a Wagner-Meerwein rearrangement, expanding the six-membered ring to form the more stable bicyclo[3.2.1]oct-2-ene skeleton before being trapped by a nucleophile. sci-hub.se Real-time mass spectrometric methods could be employed to detect the mass-to-charge ratio of such carbocation intermediates or their immediate products, providing direct evidence for the proposed mechanistic pathway. nih.gov
Furthermore, the bicyclo[2.2.2]octene skeleton can be a precursor to other highly strained and reactive intermediates. Computational studies and trapping experiments have shown that related systems can form the fleeting bicyclo[2.2.2]oct-2-yne, a highly strained cycloalkyne, via rearrangement of a corresponding alkylidenecarbene. The ionization of the parent olefin can also lead to a twisted radical cation, an intermediate that has been characterized by ESR spectroscopy and computational methods. researchgate.net Mass spectrometry, often coupled with gas chromatography (GC-MS) or tandem mass spectrometry (MS/MS), is essential for identifying the products formed from trapping these intermediates, thereby confirming their existence and shedding light on complex reaction mechanisms.
Computational Chemistry and Theoretical Investigations of Bicyclo 2.2.2 Oct 2 Ene, 2 Bromo
Quantum Mechanical Characterization of Electronic Structure and Bonding
Quantum mechanical calculations are essential for elucidating the electronic structure and nature of chemical bonds. For the bicyclo[2.2.2]octene system, these calculations reveal a complex interplay between the olefinic π-system and the saturated σ-framework. The introduction of a bromine atom at the C2 position in 2-bromobicyclo[2.2.2]oct-2-ene significantly perturbs this electronic structure.
The primary influence of the bromine atom is its strong inductive effect (-I), withdrawing electron density from the C2-C3 double bond. This polarization is a key feature of its electronic structure. Furthermore, the bromine atom possesses lone pairs of electrons that can potentially engage in p-π conjugation with the double bond, although this effect is generally weaker for bromine compared to lighter halogens.
Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can precisely quantify these effects. NBO analysis, for instance, would reveal the charge distribution, showing a partial positive charge on the C2 and C3 carbons and a partial negative charge on the bromine atom. It would also characterize the hybridization of the atoms and the nature of the C-Br bond. Studies on the electronic structure of related bridged cyclic ketones, such as bicyclo[2.2.2]octa-2,5-dione, have utilized computational chemistry to understand complex through-bond interactions between functional groups, providing a framework for analyzing the bromo-alkene system. flinders.edu.au
| Property | Bicyclo[2.2.2]oct-2-ene (Parent) | Bicyclo[2.2.2]oct-2-ene, 2-bromo- (Predicted) | Primary Electronic Effect of Bromine |
|---|---|---|---|
| HOMO Energy | Relatively High (π orbital) | Lowered | Inductive withdrawal, mixing with Br orbitals |
| LUMO Energy | Relatively High (π* orbital) | Lowered | Inductive withdrawal |
| HOMO-LUMO Gap | Standard for an alkene | Slightly Reduced | Differential lowering of HOMO and LUMO |
| Dipole Moment | Low | Significantly Increased | Polarization of C-Br and C=C bonds |
Elucidation of Reaction Mechanisms via Transition State Calculations
Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves locating and characterizing transition states (TS), which are the maximum energy points along a reaction coordinate.
For reactions involving 2-bromobicyclo[2.2.2]oct-2-ene, such as electrophilic addition to the double bond or nucleophilic substitution, computational methods can determine the activation energy barriers (ΔG‡). By calculating the energy difference between the reactants and the transition state, one can predict reaction rates and feasibility. For instance, in a hypothetical addition of HBr, calculations would model the approach of the electrophile, the formation of a carbocation intermediate (or a concerted transition state), and the final product formation.
The reaction coordinate, which represents the lowest energy path from reactants to products, can be analyzed to understand the geometric changes occurring during the reaction. Computational studies on related systems, such as the Diels-Alder reactions of 2H-pyran-2-ones to form bicyclo[2.2.2]octenes, have successfully used these methods to map reaction pathways. nih.gov Similarly, calculations on the conversion of bicyclooctadienes (BODs) to tetracyclooctanes (TCOs) have been used to compute the energy diagram and transition state structures. rsc.org The presence of the bromo substituent in 2-bromobicyclo[2.2.2]oct-2-ene would be expected to influence the regioselectivity and stereoselectivity of such reactions by electronically and sterically modifying the transition state structures.
A fundamental question in many organic reactions is whether bond-making and bond-breaking events occur simultaneously in a single step (concerted mechanism) or sequentially through one or more intermediates (stepwise mechanism). Transition state calculations provide a clear method to distinguish between these pathways.
A concerted reaction is characterized by a single transition state connecting reactants and products. A stepwise reaction, conversely, involves one or more intermediates that lie in potential energy wells, with transition states connecting them to reactants and products. Computational studies on dehydro-Diels-Alder reactions, for example, have explored both concerted and stepwise diradical pathways, finding that the concerted route is generally favored energetically, though the difference diminishes for certain substrates. nih.gov In the context of 2-bromobicyclo[2.2.2]oct-2-ene, an electrophilic addition could proceed through a concerted pathway or a stepwise mechanism involving a bridgehead or vinylic carbocation. The high energy and unfavorable geometry of a bridgehead carbocation in this rigid system would likely make a stepwise mechanism less favorable, a hypothesis that can be rigorously tested by calculating and comparing the activation barriers for both potential pathways. stackexchange.com
| Reaction Pathway | Number of Transition States | Key Species on Pathway | Calculated Activation Barrier (Illustrative) | Reference System |
|---|---|---|---|---|
| Concerted | 1 | Reactants → [TS] → Products | ~25-30 kcal/mol | Diels-Alder Cycloadditions nih.gov |
| Stepwise | 2 or more | Reactants → [TS1] → Intermediate → [TS2] → Products | Variable (Rate-determining step could be >30 kcal/mol) | Diels-Alder Cycloadditions nih.gov |
Prediction of Spectroscopic Parameters and Experimental Validation
Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. Methods like DFT, often paired with basis sets like 6-31G*, can accurately calculate NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths.
For 2-bromobicyclo[2.2.2]oct-2-ene, calculations would predict a downfield shift for the vinylic proton (H3) relative to the parent alkene due to the deshielding effect of the adjacent bromine. In the ¹³C NMR spectrum, the C2 carbon would be significantly shifted by the direct attachment of bromine, while the C3 carbon would also experience a shift. High-resolution proton NMR studies on various substituted bicyclo[2.2.2]octenes have demonstrated the power of using such spectroscopic parameters to determine stereochemistry and conformation, with computational data serving as a crucial guide. cdnsciencepub.com
The calculated IR spectrum would show characteristic peaks for the C=C stretch, C-H stretches, and a low-frequency vibration corresponding to the C-Br stretch. Comparing these predicted spectra with experimentally obtained spectra is a powerful method for confirming the structure and purity of a synthesized compound.
| Spectroscopic Parameter | Experimental Value (Bicyclo[2.2.2]oct-2-ene) | Predicted Effect of 2-Bromo Substituent | Source |
|---|---|---|---|
| ¹H NMR (Vinyl H) | ~6.1 ppm | Downfield shift for H3 | cdnsciencepub.com |
| ¹³C NMR (Vinyl C) | ~134 ppm | Shift for C2 (due to C-Br) and C3 | cdnsciencepub.com |
| IR Freq. (C=C stretch) | ~1610 cm⁻¹ | Slight shift in frequency and change in intensity | nist.gov |
| Ionization Potential | 8.92 - 9.07 eV | Increase due to inductive effect | nist.gov |
Strain Energy Analysis in Bridged Bicyclic Systems
The bicyclo[2.2.2]octane framework is a classic example of a strained bicyclic system. The rigidity of the structure enforces bond angles that deviate from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries, leading to angle strain. Additionally, the eclipsed or nearly-eclipsed conformations along the bridges introduce torsional strain.
| Compound | Strain Energy (kcal/mol) | Primary Source of Strain | Reference |
|---|---|---|---|
| Cyclohexane | 0 | (Reference Unstrained) | uomustansiriyah.edu.iq |
| Cyclopropane | 27.5 | Angle Strain | uomustansiriyah.edu.iq |
| Bicyclo[2.2.2]octane | 10.9 | Torsional Strain | researchgate.net |
| [3.2.1]Propellane | 67 | Angle and Torsional Strain | uomustansiriyah.edu.iq |
Computational Studies of Bicyclic Enolates and Acidity
The acidity of hydrogens in bicyclic systems and the structure of the resulting enolates are of significant interest in physical organic chemistry. Computational methods, particularly density functional theory (DFT) and ab initio calculations, have become indispensable tools for quantifying these properties. While direct computational studies on the enolate of 2-bromobicyclo[2.2.2]oct-2-ene are not extensively documented in dedicated publications, the principles governing its acidity and stability can be inferred from theoretical investigations on closely related bicyclic compounds.
Detailed research findings from computational studies on analogous systems provide a framework for understanding the effects of the rigid bicyclic structure and substituent effects on acidity.
Research Findings on Acidity in Bicyclo[2.2.2] Systems:
Studies on substituted bicyclo[2.2.2]octane-1-carboxylic acids have demonstrated that substituent effects on acidity are transmitted primarily through a field effect. researchgate.net Calculations at the MP2/6-311++G** level of theory show a strong correlation between the gas-phase acidities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and the C-X bond dipoles. researchgate.net For instance, the calculated acidity difference between 4-chlorobicyclo[2.2.2]octane-1-carboxylic acid and the parent acid was found to be significant, a value reproduced by theoretical models that consider the low dielectric constant of the hydrocarbon cage. researchgate.net
The acidity of the 3-substituted acids correlates linearly with their 4-substituted counterparts, indicating a consistent mechanism of electronic influence through the rigid framework. researchgate.net These findings underscore the importance of through-space electrostatic interactions in determining the stability of charged intermediates, such as the conjugate base (enolate).
In the case of 2-bromobicyclo[2.2.2]oct-2-ene, the vinyl hydrogen at the C3 position is the one removed to form the corresponding vinylic enolate. The acidity of this C-H bond is influenced by several factors that can be analyzed computationally:
Hybridization: The C-H bond is on an sp²-hybridized carbon, which inherently increases its acidity compared to sp³ C-H bonds in the saturated portion of the ring.
Inductive/Field Effect of the Bromo Substituent: The electron-withdrawing bromine atom at the C2 position is expected to significantly stabilize the negative charge of the conjugate base through a field effect. This effect is potent due to the rigid geometry of the bicyclic system, which fixes the spatial relationship between the C-Br dipole and the developing negative charge on the C3 carbon of the enolate.
Geometry of the Bicyclic Enolate: Unlike acyclic enolates, the geometry of a bicyclic enolate is highly constrained. Computational studies on the parent bicyclo[2.2.2]oct-2-ene radical cation have shown that the structure can twist from its ideal C2v symmetry. researchgate.net Similar geometric distortions could be anticipated in the enolate to optimize electronic stabilization, although this has not been specifically detailed in the literature for the bromo-derivative.
High-level calculations, such as G3 theory, have been successfully used to predict bridgehead C-H bond dissociation enthalpies in bicyclo[2.2.2]octane, demonstrating the reliability of computational methods for these rigid systems. researchgate.net While not a direct measure of acidity, bond dissociation energy is a component of the thermodynamic cycle used to determine pKa values.
A computational study on bicyclo[2.2.2]oct-2-ene-2-carbonitrile revealed that the electron-withdrawing nitrile group stabilizes the transition state during nucleophilic additions by 8.3 kcal/mol compared to analogues without the cyano group, as calculated by DFT (B3LYP/6-31G*). This provides a quantitative analogy for the stabilizing effect that the electronegative bromine atom would exert on a nearby anionic center.
Data from Related Computational Studies
To illustrate the magnitude of substituent and structural effects on the stability and reactivity of bicyclic systems, the following data from computational and experimental studies on related compounds are presented.
| Compound/System | Property | Value | Computational Method/Note |
| Bicyclo[2.2.2]oct-2-ene | Enthalpy of Hydrogenation (ΔrH°) | -28.25 kcal/mol | Highlights strain energy and reactivity. |
| Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | Transition State Stabilization | 8.3 kcal/mol | Relative to non-cyano analogues in nucleophilic addition. |
| Bicyclo[2.2.2]octane | Bridgehead C-H Bond Dissociation Enthalpy | 102.9 ± 1.7 kcal/mol | Experimental value, in good accord with G3 theory calculations. researchgate.net |
| 4-Chlorobicyclo[2.2.2]octane-1-carboxylic acid | Acidity Difference (vs. parent) | 6.2 kcal/mol | Calculated value based on Kirkwood-Westheimer treatment. researchgate.net |
These data from related systems strongly suggest that the 2-bromo substituent in bicyclo[2.2.2]oct-2-ene would substantially increase the acidity of the C3-H bond and stabilize the corresponding bicyclic enolate. The rigid framework ensures a strong and predictable field effect from the bromine atom.
Strategic Applications in Complex Organic Synthesis
Role as a Key Intermediate in the Synthesis of Densely Functionalized Target Molecules
The bicyclo[2.2.2]octene framework, including its brominated variant, serves as a foundational scaffold for constructing complex molecular architectures. The inherent rigidity of this system provides a predictable platform for the introduction of various functional groups with a high degree of stereocontrol.
One of the primary methods for synthesizing the bicyclo[2.2.2]octene core is through Diels-Alder reactions. For instance, the reaction of 2H-pyran-2-ones with dienophiles like maleic anhydride (B1165640) can lead to the formation of bicyclo[2.2.2]octene derivatives. arkat-usa.orgarkat-usa.org These initial adducts can then undergo further transformations to introduce a bromine atom and other functionalities.
The presence of the bromo substituent on the double bond of 2-bromobicyclo[2.2.2]oct-2-ene offers a handle for a variety of subsequent chemical modifications. This includes cross-coupling reactions, nucleophilic substitutions, and eliminations, allowing for the elaboration of the core structure into more complex and densely functionalized target molecules. Although direct examples involving 2-bromobicyclo[2.2.2]oct-2-ene are not extensively detailed in the provided search results, the general synthetic utility of the bicyclo[2.2.2]octene skeleton is well-established for creating intricate molecular frameworks. acs.orgescholarship.org
Utilization as a Rigid Molecular Scaffold in Supramolecular Chemistry and Materials Design
The well-defined and rigid geometry of the bicyclo[2.2.2]octene skeleton makes it an attractive component for the construction of supramolecular assemblies and advanced materials. nih.govresearchgate.net This rigidity helps in pre-organizing appended functional groups in a specific spatial orientation, which is a key principle in molecular recognition and self-assembly.
Bicyclo[2.2.2]octene derivatives have been incorporated into a variety of larger molecular structures, including "crab-like" molecules designed for complexation and luminescence studies. acs.orgresearchgate.net In these systems, the bicyclo[2.2.2]octene unit acts as a rigid spacer, holding other molecular components at a fixed distance and orientation. This precise positioning is crucial for achieving desired properties, such as intramolecular π-stacking. acs.orgresearchgate.net
Furthermore, the bicyclo[2.2.2]octane framework is a building block for specialty polymers and has been investigated for its potential in creating materials with unique properties, such as colorless rigid-rod poly(benzobisthiazole)s. justia.comgoogle.com The introduction of a bromo group, as in 2-bromobicyclo[2.2.2]oct-2-ene, can further functionalize these scaffolds, enabling their covalent incorporation into larger polymer chains or surface modifications. The versatility of the bicyclo[2.2.2]octene scaffold has also been demonstrated in the design of potential inhibitors for enzymes like the SARS-CoV-2 main protease, where the rigid core helps to position pharmacophoric groups correctly within the active site. nih.govresearchgate.netresearchgate.net
Emerging Research Frontiers and Future Perspectives
The study of halogenated bicyclic compounds, such as 2-bromobicyclo[2.2.2]oct-2-ene, is entering a new phase characterized by significant advancements in synthetic methodologies and mechanistic understanding. Researchers are increasingly focusing on developing more efficient, sustainable, and precise methods for the synthesis and functionalization of these valuable chemical entities. The following sections explore the key emerging frontiers that are shaping the future of this field.
Q & A
Q. What statistical methods are appropriate for analyzing kinetic data from gas-phase bicyclo[2.2.2]octene reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
